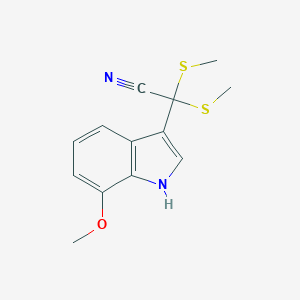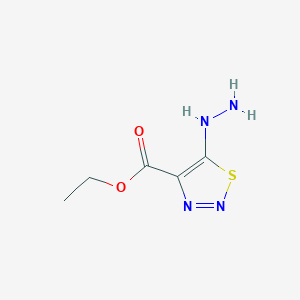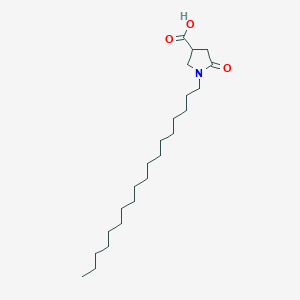
Dithyreanitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithyreanitrile is a chemical compound that belongs to the class of nitriles. It is also known as 2,3-dihydro-1H-inden-2-ylideneacetonitrile. Dithyreanitrile has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Insect Antifeedant Properties
Dithyreanitrile, a sulfur-containing indole alkaloid isolated from the seeds of Dithyrea wislizenii, has been identified as an unusual insect antifeedant. This compound inhibits the feeding of larvae from pests like the fall armyworm and the European corn borer. It is notable for being the first natural product with two sulfur atoms and a nitrile attached to the same carbon, characterized through various methods like X-ray diffraction, spectroscopy, and chemical synthesis (Powell et al., 1991).
Environmental Impact and Soil Nitrogen Cycling
Research has been conducted on the nitrification inhibitors like dicyandiamide (DCD) and dimethylpyrazole phosphate (DMPP), which are related to dithyreanitrile in structure and function. These studies primarily focus on their impact on environmental factors such as nitrous oxide emissions, carbon dioxide fluxes, and methane oxidation. For instance, DMPP has shown a significant decrease in N2O release in fertilized plots, indicating its potential for reducing greenhouse gas emissions (Weiske et al., 2001).
Effect on Collagen and Bone Structure
Studies involving beta-aminopropionitrile, a compound structurally related to dithyreanitrile, have shown significant effects on collagen and bone structure in animals. For example, research on rats has indicated alterations in collagen fractions due to beta-aminopropionitrile, causing changes in bone and skin properties (Mikkonen et al., 1960).
Potential Use in Treating Nerve Injuries
Beta-aminopropionitrile, by altering fibrous scar tissue, may have clinical applications in the treatment of injured spinal cord and peripheral nerves. Its ability to permeate injury sites and affect the development of collagenous scar tissue makes it a potential candidate for aiding nerve regeneration (Rankin et al., 1983).
Propriétés
Numéro CAS |
128717-80-6 |
|---|---|
Nom du produit |
Dithyreanitrile |
Formule moléculaire |
C13H14N2OS2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-(7-methoxy-1H-indol-3-yl)-2,2-bis(methylsulfanyl)acetonitrile |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-6-4-5-9-10(7-15-12(9)11)13(8-14,17-2)18-3/h4-7,15H,1-3H3 |
Clé InChI |
AUNKBAZALTWNQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |
SMILES canonique |
COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |
Autres numéros CAS |
128717-80-6 |
Synonymes |
dithyreanitrile |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)



